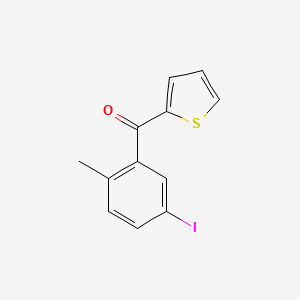

(5-Iodo-2-methylphenyl)(thiophen-2-yl)methanone

Description

(5-Iodo-2-methylphenyl)(thiophen-2-yl)methanone (CAS: 2070015-36-8) is a methanone derivative featuring a thiophene ring linked to a substituted aromatic ring. Its molecular formula is C₁₈H₁₂FIOS, with a molecular weight of 422.26 g/mol . It is typically stored at room temperature under dry conditions .

Propriétés

IUPAC Name |

(5-iodo-2-methylphenyl)-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IOS/c1-8-4-5-9(13)7-10(8)12(14)11-3-2-6-15-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVORHXUBVBPIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Iodo-2-methylphenyl)(thiophen-2-yl)methanone typically involves the reaction of 5-iodo-2-methylbenzoyl chloride with thiophene in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common bases used include pyridine or triethylamine. The reaction proceeds via nucleophilic acyl substitution, forming the desired ketone product.

Industrial Production Methods

While specific industrial production methods for (5-Iodo-2-methylphenyl)(thiophen-2-yl)methanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

(5-Iodo-2-methylphenyl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(5-Iodo-2-methylphenyl)(thiophen-2-yl)methanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of (5-Iodo-2-methylphenyl)(thiophen-2-yl)methanone depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the iodo group can enhance the compound’s ability to interact with biological targets through halogen bonding, while the thiophene ring can contribute to π-π stacking interactions.

Comparaison Avec Des Composés Similaires

Substituted Thiophene-Containing Methanones

Several methanones with thiophene and substituted phenyl groups have been synthesized and characterized. Key examples include:

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., halogens, nitro) or electron-donating groups (e.g., methoxy) on the phenyl ring significantly impacts solubility and bioactivity. For example, compound 3b (2-fluorophenyl substituent) exhibits PI3Kγ inhibition, while 62 (4-bromophenyl) shows dual phosphorescence due to mixed (n,π) and (π,π) transitions .

- Heteroaromatic Moieties : Replacing the phenyl group with pyridinyl (NSC343344) or dibenzothiophene (compound 62 ) alters electronic properties and binding interactions. NSC343344 demonstrates hydrogen bonding with UPRTase, critical for anti-parasitic activity .

Halogen-Substituted Methanones

Halogen atoms (I, Br, Cl) enhance molecular polarizability and intermolecular interactions. A comparison of halogenated analogs is provided below:

Key Observations :

- Heavy-Atom Effect : Iodo and bromo substituents (e.g., in compound 8c ) enhance spin-orbit coupling, promoting intersystem crossing and phosphorescence. This is critical for compounds like 61 , which exhibit long-lived T1 states .

- Bioactivity : Halogens improve binding to biological targets via halogen bonding. For example, bromine in 8c may contribute to its antimicrobial efficacy .

Methanones with Extended π-Systems

Expanding the π-system modifies electronic delocalization and photophysical behavior:

Key Observations :

- Conjugation Effects : Compounds like 3c’a and 3b’a exhibit redshifted absorption/emission due to extended π-systems, making them candidates for organic LEDs or sensors .

Activité Biologique

(5-Iodo-2-methylphenyl)(thiophen-2-yl)methanone, also known as 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene, is a synthetic organic compound with significant potential in medicinal chemistry. Its biological activity is primarily linked to its role as an intermediate in the synthesis of various pharmaceuticals, including SGLT2 inhibitors like Canagliflozin, which are used for managing diabetes.

Chemical Structure and Properties

The compound has a complex structure characterized by:

- Molecular Formula : C18H12FIOS

- Molecular Weight : 358.35 g/mol

- Key Functional Groups : Iodo group (I), methyl group (-CH3), thiophene ring, and a carbonyl group (C=O).

Target of Action

The primary target for (5-Iodo-2-methylphenyl)(thiophen-2-yl)methanone is the SGLT2 receptor in the kidneys. By inhibiting this receptor, the compound promotes glucose excretion and lowers blood glucose levels.

Mode of Action

The mechanism involves:

- Inhibition of Glucose Reabsorption : The compound blocks the reabsorption of glucose from urine back into the bloodstream.

- Biochemical Pathways : It is involved in glucose metabolism pathways, which can lead to significant metabolic effects in diabetic patients.

Biochemical and Cellular Effects

In vitro studies indicate that (5-Iodo-2-methylphenyl)(thiophen-2-yl)methanone exhibits notable cytotoxicity against various cancer cell lines, particularly human lung cancer cells. The compound's interactions with cellular proteins and enzymes suggest potential roles in altering gene expression and enzyme activity.

Comparative Analysis of Biological Activity

| Compound Name | Structure | Biological Activity | Pharmacological Use |

|---|---|---|---|

| (5-(4-Fluorophenyl)thiophen-2-yl)(5-bromophenyl)methanone | Structure | Moderate cytotoxicity against lung cancer cells | Research |

| (5-(4-Chlorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone | Structure | Lower activity compared to fluorine analog | Research |

| (5-(4-Methylphenyl)thiophen-2-yl)(5-bromophenyl)methanone | Structure | Significant activity against breast cancer cells | Investigational |

Pharmacokinetics

The pharmacokinetic profile of (5-Iodo-2-methylphenyl)(thiophen-2-yl)methanone indicates:

- Absorption : Well absorbed after oral administration.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily metabolized by liver enzymes.

- Excretion : Eliminated via urine and feces.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological efficacy. For instance:

- Synthesis of Derivatives : Researchers synthesized various analogs to assess their effectiveness against different types of cancer.

- Clinical Relevance : The compound serves as an intermediate in producing Canagliflozin, emphasizing its importance in developing medications for diabetes management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.